4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine
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Overview
Description
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a diamine group and an imidazole ring connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Sulfanyl Linkage Formation: The sulfanyl linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Benzene Ring Substitution: The final step involves the substitution of the benzene ring with the diamine group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzene-1,2-diamine
- 4-[(1-Methyl-1H-imidazol-2-yl)methyl]benzene-1,2-diamine
- 4-[(1-Methyl-1H-imidazol-4-yl)sulfanyl]benzene-1,2-diamine
Uniqueness: 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanyl linkage and diamine substitution make it a versatile compound for various applications .
Properties
CAS No. |
55564-42-6 |
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Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H12N4S/c1-14-5-4-13-10(14)15-7-2-3-8(11)9(12)6-7/h2-6H,11-12H2,1H3 |
InChI Key |
MHLMDTKNNIDVJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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